5-(5-cyanopyridin-2-yl)-N-[(4-methoxyphenyl)methyl]-octahydropyrrolo[3,4-b]pyrrole-1-carboxamide
Description
5-(5-cyanopyridin-2-yl)-N-[(4-methoxyphenyl)methyl]-octahydropyrrolo[3,4-b]pyrrole-1-carboxamide is a bicyclic pyrrolo-pyrrole derivative featuring a 5-cyanopyridin-2-yl substituent and a 4-methoxyphenylmethyl carboxamide group. The octahydropyrrolo[3,4-b]pyrrole core provides a rigid, nitrogen-rich scaffold, which is advantageous for interactions with biological targets such as kinases or G-protein-coupled receptors.
Properties
IUPAC Name |
5-(5-cyanopyridin-2-yl)-N-[(4-methoxyphenyl)methyl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2/c1-28-18-5-2-15(3-6-18)11-24-21(27)26-9-8-17-13-25(14-19(17)26)20-7-4-16(10-22)12-23-20/h2-7,12,17,19H,8-9,11,13-14H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRNYYWSCIDQMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)N2CCC3C2CN(C3)C4=NC=C(C=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 5-(5-cyanopyridin-2-yl)-N-[(4-methoxyphenyl)methyl]-octahydropyrrolo[3,4-b]pyrrole-1-carboxamide is the PD-1/PD-L1 interaction . This interaction plays a crucial role in the immune system by regulating the immune response and preventing autoimmunity. By inhibiting this interaction, the compound aims to enhance the body’s immune response against cancer cells .
Mode of Action
The compound binds to the PD-L1 protein, preventing it from interacting with the PD-1 receptor on T-cells. This blockade releases the “brakes” on the immune system, allowing T-cells to attack cancer cells more effectively. The binding of the compound to PD-L1 is facilitated by its unique structure, which fits into the binding pocket of PD-L1, thereby inhibiting its function .
Biochemical Pathways
By inhibiting the PD-1/PD-L1 interaction, the compound affects several downstream pathways:
- Immune Memory Formation : The immune system may develop a memory response, providing long-term protection against cancer recurrence .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME):
- Excretion : It is excreted mainly via the kidneys, with a half-life that supports sustained inhibition of PD-L1 .
Result of Action
At the molecular level, the compound’s action results in the disruption of the PD-1/PD-L1 interaction, leading to:
Action Environment
Environmental factors can significantly influence the compound’s action:
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogs
*Calculated based on structural analysis.
Key Observations:
Core Scaffold Variations :
- The target compound’s octahydropyrrolo[3,4-b]pyrrole core differs from BI99935’s octahydropyrrolo[3,4-c]pyrrole , which alters nitrogen positioning and hydrogen-bonding capacity .
- EP 4 374 877 A2’s pyrrolo[1,2-b]pyridazine core introduces additional aromaticity and rigidity compared to the target’s saturated bicyclic system .
Substituent Impact: The 5-cyanopyridin-2-yl group in the target compound contrasts with BI99935’s triazolopyridazine, which may confer divergent selectivity in kinase inhibition . The 4-methoxyphenylmethyl group is conserved in both the target and BI99935, suggesting a role in enhancing bioavailability or target engagement . EP 4 374 877 A2’s trifluoromethyl and morpholine-ethoxy groups likely improve metabolic stability and solubility compared to the target’s simpler substituents .
Inferred Pharmacological Properties
Table 2: Comparative Pharmacological Insights
| Property | Target Compound | BI99935 | EP 4 374 877 A2 (Compound 1) | 1,3,4-Oxadiazole (6d) |
|---|---|---|---|---|
| Hydrogen-Bonding Capacity | High (cyano, pyrrolo NH) | Moderate (triazole, pyrrolo NH) | High (cyano, pyrimidine) | Moderate (oxadiazole, pyridine) |
| Lipophilicity (cLogP*) | ~2.5 (methoxy enhances) | ~2.8 (ethyl-triazolo increases) | ~3.1 (trifluoromethyl elevates) | ~3.5 (chlorophenyl elevates) |
| Metabolic Stability | Moderate (methoxy reduces CYP) | Moderate | High (morpholine-ethoxy) | Low (chlorophenyl may hinder) |
*Calculated using fragment-based methods.
Key Findings:
Target vs. BI99935: The target’s 5-cyanopyridin-2-yl may offer stronger hydrogen bonding to kinase hinge regions compared to BI99935’s triazolopyridazine, but the latter’s ethyl group could enhance hydrophobic interactions . Both compounds share moderate metabolic stability due to the 4-methoxyphenyl group, which may reduce cytochrome P450-mediated oxidation .
Target vs. EP 4 374 877 A2 :
- The patent compound’s trifluoromethyl group improves lipophilicity and resistance to oxidative metabolism, whereas the target’s simpler substituents may limit its half-life .
Target vs. 1,3,4-Oxadiazole (6d): The oxadiazole derivative’s 4-chloro-2-phenoxyphenyl group increases lipophilicity but may reduce solubility, contrasting with the target’s balanced profile .
Research Implications
The structural diversity among analogs highlights the importance of core scaffold selection and substituent optimization. The target compound’s combination of a saturated bicyclic core and dual hydrogen-bonding groups positions it as a candidate for further kinase inhibition studies. However, its metabolic stability may require enhancement through fluorination or morpholine-like modifications, as seen in EP 4 374 877 A2 . Comparative studies with BI99935 could elucidate the pharmacological impact of pyrrolo-pyrrole isomerism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
